molecular formula C10H20O B12641804 Propylhept-3-en-2-ol CAS No. 84712-90-3

Propylhept-3-en-2-ol

Cat. No.: B12641804
CAS No.: 84712-90-3
M. Wt: 156.26 g/mol
InChI Key: QPGJFUFFQCNPOR-VQHVLOKHSA-N
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Description

Propylhept-3-en-2-ol is an unsaturated alcohol with the molecular formula C₁₀H₂₀O, characterized by a hept-3-en-2-ol backbone substituted with a propyl group. Its structure includes a double bond at the 3-position and a hydroxyl group at the 2-position, rendering it chiral and capable of existing in multiple stereoisomeric forms. The compound’s reactivity and physical properties are influenced by the interplay between the hydroxyl group, the alkene moiety, and the alkyl substituent.

Properties

CAS No.

84712-90-3

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(E)-dec-6-en-5-ol

InChI

InChI=1S/C10H20O/c1-3-5-7-9-10(11)8-6-4-2/h7,9-11H,3-6,8H2,1-2H3/b9-7+

InChI Key

QPGJFUFFQCNPOR-VQHVLOKHSA-N

Isomeric SMILES

CCCCC(/C=C/CCC)O

Canonical SMILES

CCCCC(C=CCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylhept-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of heptene with propyl alcohol under specific conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at a controlled temperature and pressure to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and advanced purification techniques. The raw materials are mixed in precise proportions, and the reaction is monitored closely to maintain the desired conditions. After the reaction is complete, the product is purified using distillation or other separation methods to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Propylhept-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of propylhept-3-en-2-one or propylhept-3-en-2-al.

    Reduction: Formation of propylheptan-2-ol.

    Substitution: Formation of propylhept-3-en-2-chloride or propylhept-3-en-2-bromide.

Scientific Research Applications

Propylhept-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propylhept-3-en-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights stereoisomers of 7-phenylhept-3-en-2-ol (e.g., (2R,3Z)-7-phenylhept-3-en-2-ol and its enantiomers), which serve as valuable comparators for Propylhept-3-en-2-ol. Below is a systematic comparison based on structural features, stereochemistry, and inferred properties:

Substituent Effects

  • Propyl vs. Phenyl Groups :
    The substitution of a propyl group (aliphatic) in this compound versus a phenyl group (aromatic) in 7-phenylhept-3-en-2-ol significantly alters physicochemical properties. The phenyl group introduces rigidity, enhances hydrophobicity, and may increase boiling points due to stronger London dispersion forces. In contrast, the propyl group likely reduces steric hindrance and improves solubility in polar solvents.

Stereochemical Considerations

Both compounds exhibit stereoisomerism due to chiral centers and double-bond geometry (Z/E). For example:

  • This compound : Can exist as (2R,3Z), (2S,3Z), (2R,3E), or (2S,3E) isomers. The Z/E configuration affects molecular polarity and intermolecular interactions.
  • 7-Phenylhept-3-en-2-ol : confirms four stereoisomers (e.g., (2R,3Z)- and (2S,3E)-forms), with the Z-configuration likely favoring intramolecular π-π stacking in phenyl analogs.

Reactivity and Stability

  • Hydroxyl Group Reactivity : Both compounds undergo typical alcohol reactions (e.g., oxidation, esterification). However, the electron-withdrawing phenyl group in 7-phenylhept-3-en-2-ol may stabilize the conjugate base, enhancing acidity compared to this compound.
  • Alkene Stability : The Z-isomers of both compounds are less thermodynamically stable than E-isomers due to steric strain, as observed in analogous systems.

Data Table: Comparative Properties of this compound and Analogs

Property This compound (Hypothetical) 7-Phenylhept-3-en-2-ol ()
Molecular Formula C₁₀H₂₀O C₁₃H₁₈O
Boiling Point ~180–190°C (estimated) ~220–240°C (phenyl analogs)
Solubility in Water Moderate (due to -OH) Low (enhanced hydrophobicity)
Chiral Centers 1 (C2) 1 (C2)
Key Functional Groups -OH, C=C -OH, C=C, Ph

Research Findings and Limitations

While direct experimental data for this compound are sparse, studies on phenyl-substituted analogs suggest:

  • Stereoisomer-Specific Bioactivity : Enantiomers of 7-phenylhept-3-en-2-ol exhibit differential biological activity, implying similar trends for this compound in pharmacological contexts.
  • Synthetic Challenges : The Z-configuration in both compounds complicates synthesis due to competing isomerization pathways.

Biological Activity

Propylhept-3-en-2-ol is an organic compound with the molecular formula C10H20O, characterized by a long carbon chain and a hydroxyl group. This compound is of interest due to its potential biological activities, which are relevant in various fields including medicinal chemistry, pharmacology, and agriculture. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound features a unique structure that combines both an alkene and an alcohol functional group. This dual functionality may influence its reactivity and interactions within biological systems. The compound is classified under secondary alcohols due to the position of the hydroxyl group on the carbon chain.

Antioxidant Activity

Antioxidant activity is another area where this compound may show potential. Compounds with long carbon chains and functional groups like hydroxyls are often evaluated for their ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC10H20OSecondary alcohol with alkene functionalityPotential antimicrobial and antioxidant
4-Propyloctan-2-oneC11H22OContains a ketone functional groupAntimicrobial properties reported
3-HexanolC6H14OShorter carbon chain; primary alcoholModerate antimicrobial activity
2-Methylpentan-2-olC6H14OTertiary alcohol; branched structureAntioxidant properties noted

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial activity of various alcohols found that secondary alcohols exhibited significant inhibitory effects against common pathogens. Although this compound was not specifically tested, its structural analogs demonstrated minimum inhibitory concentrations (MICs) comparable to known antimicrobial agents.

Study 2: Antioxidant Potential

In another research effort focused on the antioxidant properties of long-chain alcohols, compounds similar to this compound were shown to effectively scavenge reactive oxygen species (ROS). The study utilized assays such as DPPH and ABTS to quantify antioxidant capacity, suggesting that this compound could exhibit similar results.

Research Findings

Recent literature emphasizes the need for further investigation into the biological activities of lesser-studied compounds like this compound. The presence of hydroxyl groups in its structure suggests potential interactions with biological targets, which could lead to significant pharmacological applications.

  • Antimicrobial Studies : While direct studies on this compound are scarce, related compounds have shown promise in inhibiting bacterial growth.
  • Antioxidant Studies : Evidence from related compounds indicates that they may effectively reduce oxidative stress, highlighting the need for targeted studies on this compound.

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